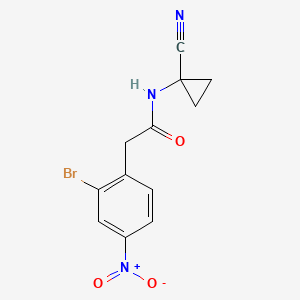
2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide: is an organic compound that features a bromine atom, a nitro group, and a cyanocyclopropyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide typically involves multiple steps:
Bromination: The starting material, 2-nitroaniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 2-bromo-4-nitroaniline.
Acylation: The brominated product is then subjected to acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-bromo-4-nitrophenyl)acetamide.
Cyclopropanation: The final step involves the introduction of the cyanocyclopropyl group. This can be achieved through a cyclopropanation reaction using a suitable reagent like diazomethane and a cyanide source.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The bromine atom can be replaced by hydrogen through a reduction reaction.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Sodium hydroxide for hydroxyl substitution, sodium alkoxide for alkoxy substitution, and ammonia for amino substitution.
Major Products Formed
Amino derivative: Formed from the reduction of the nitro group.
Hydroxy derivative: Formed from the substitution of the bromine atom with a hydroxyl group.
Alkoxy derivative: Formed from the substitution of the bromine atom with an alkoxy group.
科学研究应用
Chemistry
In organic synthesis, 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile building block.
Biology and Medicine
This compound may have potential applications in medicinal chemistry as a precursor for the development of pharmaceuticals. Its structural features suggest it could be explored for antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In materials science, this compound could be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it suitable for creating functionalized materials.
作用机制
The mechanism of action of 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox activity, while the cyanocyclopropyl group could interact with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
2-(2-bromo-4-nitrophenyl)acetamide: Lacks the cyanocyclopropyl group.
2-(4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide: Lacks the bromine atom.
2-(2-bromo-4-nitrophenyl)-N-cyclopropylacetamide: Lacks the cyano group.
Uniqueness
The uniqueness of 2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide lies in its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-(2-bromo-4-nitrophenyl)-N-(1-cyanocyclopropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3/c13-10-6-9(16(18)19)2-1-8(10)5-11(17)15-12(7-14)3-4-12/h1-2,6H,3-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLYQXPTFITFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
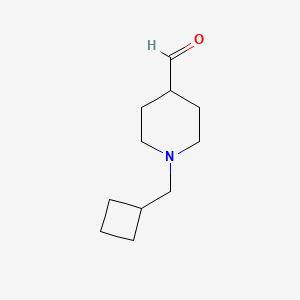
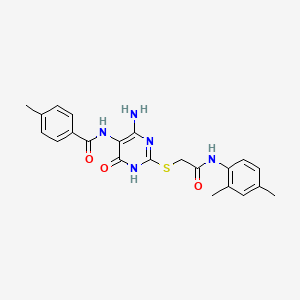
![2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2573216.png)

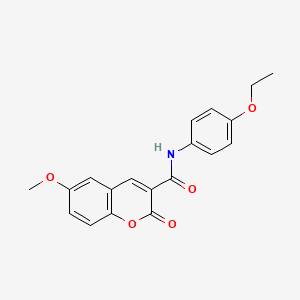
![6-[(4-fluorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2573225.png)
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2573228.png)
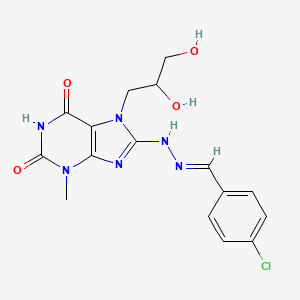

![(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2573231.png)
![4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde](/img/structure/B2573232.png)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2573233.png)
![3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2573234.png)
![6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2573235.png)
